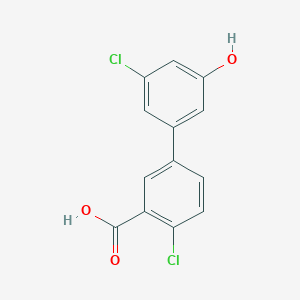
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% (2C5F3MPP) is a phenolic compound with a wide range of applications in scientific research and in the laboratory. It is a white crystalline solid with a melting point of 129-130°C and a boiling point of 321-323°C. It is soluble in ethanol and methanol, and slightly soluble in water. 2C5F3MPP is used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst in chemical reactions, and as a solvent for various organic compounds.
Applications De Recherche Scientifique
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent for various organic compounds. It is also used in the synthesis of a variety of pharmaceuticals and agrochemicals. Additionally, 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% can be used as a fluorescent probe in fluorescence spectroscopy and as a fluorescent dye in fluorescence microscopy.
Mécanisme D'action
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is a phenolic compound that acts as a Lewis acid in organic reactions. It is capable of forming hydrogen bonds with other molecules, which makes it useful as a catalyst in a variety of chemical reactions. Additionally, it is capable of forming complexes with other molecules, which makes it useful as a reagent in organic synthesis.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it is soluble in a variety of organic solvents, which makes it useful for a variety of organic synthesis reactions. However, it is not soluble in water, which can limit its use in certain laboratory experiments.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%. It could be used as a fluorescent probe in fluorescence spectroscopy and fluorescence microscopy. Additionally, it could be used as a catalyst in the synthesis of a variety of pharmaceuticals and agrochemicals. It could also be used as a reagent in organic synthesis reactions. Finally, it could be used as a solvent for a variety of organic compounds.
Méthodes De Synthèse
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 2-chlorophenol with 2-fluoro-3-trifluoromethyl phenyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces the desired product in high yields.
Propriétés
IUPAC Name |
2-chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-10-5-4-7(6-11(10)19)8-2-1-3-9(12(8)15)13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCQRXNGXCUPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686156 |
Source


|
| Record name | 4-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-74-9 |
Source


|
| Record name | 4-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)







